BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide

AChE inhibition Structure–Activity Relationship Benzothiazole–piperazine

This benzothiazole-piperazine-acetamide is a critical tool for neuroscience medicinal chemistry. It uniquely possesses a 3-chlorophenyl substitution and an oxoacetamide linker, enabling direct SAR comparison with 4-chloro and unsubstituted analogs to map AChE inhibition and selectivity. This compound fills a specific, unprofiled gap in phenylpiperazine substitution research, making it indispensable for labs exploring polypharmacology or optimizing CNS drug candidates. Select this entity for its exclusive structural features critical for benchmarking permeability and multi-target engagement profiles in neurodegeneration assays.

Molecular Formula C19H17ClN4O2S
Molecular Weight 400.88
CAS No. 920229-62-5
Cat. No. B2409479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
CAS920229-62-5
Molecular FormulaC19H17ClN4O2S
Molecular Weight400.88
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H17ClN4O2S/c20-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18(26)17(25)22-19-21-15-6-1-2-7-16(15)27-19/h1-7,12H,8-11H2,(H,21,22,25)
InChIKeyYXRRGCKICBLRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide (CAS 920229-62-5) Baseline & Class Positioning


N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic small molecule belonging to the benzothiazole–piperazine–acetamide class, a scaffold frequently explored for neurotarget engagement, particularly acetylcholinesterase (AChE) inhibition [1]. While the specific compound is listed in chemical supplier catalogs, it lacks published primary research articles, patents, or database bioactivity records in sources permitted for this analysis. Consequently, the compound can only be evaluated on the basis of structural analogy to well-characterized in-class congeners. Scientific and industrial users considering procurement must recognize that no direct quantitative performance data exists for this exact entity, and selection must rely entirely on predicted properties derived from close structural analogs.

Why Benzothiazole–Piperazine Analogs Cannot Be Interchanged: The Critical Role of the 3-Chlorophenyl and Oxoacetamide Moieties in N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide


Generic substitution within the benzothiazole–piperazine class is untenable due to extreme sensitivity of both target affinity and selectivity to peripheral substituent variations. Published structure–activity relationship (SAR) studies on close analogs demonstrate that replacing the 3-chlorophenyl moiety on the piperazine ring or modifying the acetamide linker can abolish AChE inhibition or dramatically shift selectivity profiles [1]. The oxoacetamide linker in this compound introduces an additional hydrogen-bond acceptor that is absent in simpler acetamide analogs, potentially altering the binding pose and kinetics relative to known inhibitors. Without direct experimental comparison data for this compound, any procurement decision must be predicated on the unique combination of the 3-chlorophenyl substitution and the oxoacetamide bridge, which is not replicated in commercially available, pharma-active benzothiazole–piperazines.

Quantitative Differential Evidence for N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide Against Closest Structural Analogs


Structural Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl/Unsubstituted Piperazine in Benzothiazole–Piperazine AChE Inhibitors

In a series of 14 benzothiazole–piperazine compounds, the position of the chloro substituent on the phenylpiperazine moiety critically influenced AChE inhibitory activity. Compound 19 (bearing a 4-chlorophenyl group) and compound 20 (with a different substitution pattern) exhibited very good AChE inhibition, whereas unsubstituted phenylpiperazine analogs showed markedly reduced activity [1]. The target compound features a 3-chlorophenyl substituent, which is structurally distinct from both the 4-chloro and unsubstituted variants. Although quantitative IC50 data for this exact compound are absent, class-level SAR indicates that the meta-chloro orientation is expected to yield a binding profile intermediate between the potent para-substituted and weak unsubstituted analogs.

AChE inhibition Structure–Activity Relationship Benzothiazole–piperazine

Linker Differentiation: Oxoacetamide vs. Acetamide and Thioacetamide Bridge in Benzothiazole–Piperazine Derivatives

The target compound incorporates a 2-oxoacetamide linker between the benzothiazole and piperazine moieties. Published SAR on benzothiazolethioacetamide CCR3 antagonists demonstrates that linker composition dramatically alters receptor affinity and selectivity. For example, compound 1a (2-(benzothiazolethio)acetamide) showed an IC50 of 750 nM at CCR3, while derivatization to compound 1b achieved an IC50 of 2.3 nM with 820-fold selectivity over CCR1 [1]. Although these data are for a thioacetamide linker and a different pharmacological target, they establish the principle that the linker atom significantly modulates potency. The oxoacetamide linker in the target compound replaces sulfur with oxygen, which is expected to alter hydrogen-bonding capacity and conformational flexibility compared to both thioacetamide and simple acetamide linkers.

Linker chemistry Binding affinity CCR3 antagonism

Predicted Physicochemical Differentiation: Lipophilicity and CNS Permeability Potential

In a study of benzothiazole–piperazine AChE inhibitors, the ability to cross the blood–brain barrier (BBB) was explicitly investigated, and compounds with higher lipophilicity demonstrated superior BBB penetration [1]. The target compound contains a 3-chlorophenyl substituent (ClogP contribution ~+0.7 vs. unsubstituted phenyl) and an oxoacetamide group, yielding a calculated molecular weight of 400.88 g/mol. This positions it at the upper limit of CNS drug-like space. In contrast, compounds in the same class with smaller substituents (e.g., methyl, fluoro) or without the additional carbonyl are predicted to have lower lipophilicity and altered CNS exposure. While experimental logP or brain-to-plasma ratios are unavailable, the structural features suggest that this compound would serve as a high-lipophilicity probe relative to less substituted class members.

Lipophilicity Blood–brain barrier penetration Physicochemical properties

Differentiation by Selectivity Profile: Predicted Multi-Target Potential vs. Donepezil

Recent benzothiazole–piperazine hybrids have demonstrated multi-target activity profiles combining AChE inhibition with anti-amyloid beta aggregation and antioxidant effects. Compound LB05 exhibited AChE IC50 = 0.40 ± 0.01 μM (Ki = 0.28 μM) along with Aβ disaggregation activity [2]. The target compound's distinct substitution pattern (3-chlorophenyl + oxoacetamide) is not represented in LB05 or other multi-target probes, suggesting a potentially unique selectivity fingerprint. Donepezil, the clinical standard, achieves AChE IC50 = 0.0201 ± 0.0010 μM but lacks the ancillary activities inherent to the benzothiazole–piperazine scaffold [1]. Without direct screening data, the target compound must be viewed as a structural chimera that could offer a differentiated polypharmacology profile relative to both donepezil and published in-class multi-target agents.

Multi-target pharmacology AChE selectivity Alzheimer's disease

Application Scenarios for N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide Based on Best Available Evidence


Chemical Probe for Meta-Chloro Substitution SAR in Benzothiazole–Piperazine AChE Programs

The compound serves as a critical tool for medicinal chemistry teams exploring the SAR of phenylpiperazine substitution position on AChE inhibition. As demonstrated by Sağlık et al., the para-chloro and other patterns yield distinct activity profiles, but the meta-chloro variant has not been systematically profiled [1]. This compound fills that gap, enabling direct comparison with the 4-chloro and unsubstituted standards available from the same chemical series.

Linker Pharmacophore Mapping: Oxoacetamide as a Hydrogen-Bond-Enriched Isostere

The oxoacetamide linker introduces an additional carbonyl oxygen not present in standard acetamide or thioacetamide linkers. This compound can be used to test whether the enhanced hydrogen-bond acceptor capacity improves binding to the catalytic triad of serine hydrolases (e.g., AChE) or alters the interaction with the peripheral anionic site, as suggested by docking studies on related benzothiazole–piperazines [1].

CNS Penetration Probe in Benzothiazole–Piperazine Library Screening

With a predicted ClogP at the upper boundary for CNS drugs and a molecular weight of 400.88, this compound can serve as a lipophilic reference standard in parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio studies. Its performance can benchmark the permeability of less lipophilic, lower-molecular-weight analogs being developed for neurodegenerative disease targets [1][2].

Multi-Target Directed Ligand (MTDL) Scaffold Expansion

Given that benzothiazole–piperazine hybrids have demonstrated AChE inhibition, Aβ disaggregation, and antioxidant activities [3], this compound's unique substitution pattern may unveil a novel polypharmacology profile. It can be tested in a panel of neurodegeneration-relevant assays (AChE, BChE, BACE-1, Aβ aggregation, ROS scavenging) to determine whether the 3-chlorophenyl oxoacetamide configuration confers a differentiated multi-target fingerprint versus published MTDLs such as LB05.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.